N-(propan-2-yl)cyclohexanesulfonamide
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Overview
Description
N-(propan-2-yl)cyclohexanesulfonamide is an organic compound with the molecular formula C9H19NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a cyclohexane ring and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)cyclohexanesulfonamide typically involves the reaction of cyclohexanesulfonyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cyclohexanesulfonyl chloride+Isopropylamine→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of cyclohexanesulfonyl chloride and isopropylamine into a reactor, where the reaction takes place. The product is continuously removed from the reactor and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Cyclohexanesulfonic acid.
Reduction: Cyclohexylamine.
Substitution: Halogenated cyclohexanesulfonamides.
Scientific Research Applications
N-(propan-2-yl)cyclohexanesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: It is used in the study of enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides are known to inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
N-(propan-2-yl)cyclohexanesulfonamide can be compared with other sulfonamide derivatives, such as:
N-(propan-2-yl)benzenesulfonamide: Similar structure but with a benzene ring instead of a cyclohexane ring.
N-(propan-2-yl)methanesulfonamide: Similar structure but with a methane group instead of a cyclohexane ring.
The uniqueness of this compound lies in its cyclohexane ring, which imparts different chemical and physical properties compared to its analogs. This difference can affect its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
N-propan-2-ylcyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-8(2)10-13(11,12)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSBRUADBSNINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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